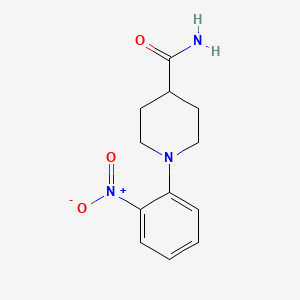

1-(2-Nitrophenyl)piperidine-4-carboxamide

Description

1-(2-Nitrophenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-nitrophenyl substituent at the 1-position of the piperidine ring. This compound, with the CAS number 923226-99-7, is synthesized with high purity (96%) and serves as a structural template for exploring pharmacological and biochemical activities . The compound’s structural simplicity and modularity make it a scaffold for synthesizing analogs with varied substituents, enabling structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJMTLPHIAVUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or hydroxylamines.

Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1-(2-Nitrophenyl)piperidine-4-carboxamide is as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. Research has shown that derivatives of piperidine can effectively inhibit DHFR, presenting potential therapeutic avenues for cancer and microbial infections. For instance, studies have demonstrated that modifications to the piperidine structure can enhance inhibitory potency, with some compounds exhibiting IC50 values in the low micromolar range .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. The results indicate that certain derivatives of this compound possess significant cytotoxic effects against cancer cells, likely due to their ability to interfere with critical metabolic pathways involved in cell growth and survival .

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of compounds related to this compound. The piperidine moiety is known for its interaction with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety. Preliminary findings suggest that derivatives may modulate neurotransmitter levels, indicating potential as anxiolytic or antidepressant agents .

Case Study 1: DHFR Inhibition

A study focused on synthesizing a series of piperidine-based thiosemicarbazones demonstrated that modifications to the piperidine structure significantly impacted their inhibitory activity against DHFR. The most potent compounds showed IC50 values ranging from 13.70 µM to 47.30 µM, highlighting the importance of structural optimization in drug design .

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 5a | - | 13.70 |

| 5b | Methyl substitution | 25.00 |

| 5c | Ethyl substitution | 47.30 |

Case Study 2: Anticancer Activity

In another study, various derivatives of this compound were screened against multiple cancer cell lines. The data revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer types, suggesting their potential as targeted therapies.

| Derivative | Cancer Cell Line | % Inhibition |

|---|---|---|

| A | MCF-7 (Breast) | 75% |

| B | A549 (Lung) | 60% |

| C | HeLa (Cervical) | 80% |

Mechanism of Action

The mechanism by which 1-(2-Nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent groups. Below is a systematic comparison based on structural variations and reported data:

Nitrophenyl Derivatives

1-[(2-Chloro-5-nitrophenyl)carbonyl]piperidine-4-carboxamide

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide

Benzoyl Derivatives

- 1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide (I)

- 1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (II)

Indole-2-carboxamide Derivatives

- 27e, 27f, 27g, 27h, 27i Structure: Indole-2-carboxamide core with substituents like pyrazol-3-ylmethyl or pyridinylethyl. Synthesis Yields: Varied from 10% (27i) to 80% (27g), reflecting steric and electronic challenges in amine coupling reactions .

Sulfonyl and Halogenated Derivatives

N-(2-Chlorobenzyl)piperidine-4-carboxamide

1-[(2-Chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

Heterocyclic Substituents

- 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide Structure: Pyrimidin-2-yl substituent with amino and keto groups. Potential Use: The pyrimidine ring may enable DNA intercalation or enzyme inhibition .

1-(2-Furoyl)-N-methyl-N-phenylpiperidine-4-carboxamide

- Structure : Furoyl group introduces aromatic heterocyclic character.

- CAS : 897743-97-4; Molecular Formula : C₁₈H₂₁N₂O₃.

- Applications : Furoyl derivatives are explored for CNS activity due to blood-brain barrier permeability .

Biological Activity

1-(2-Nitrophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₆N₄O₃

- Molecular Weight : 264.28 g/mol

- Structure : The compound features a piperidine ring with a nitrophenyl substituent and a carboxamide group, which are critical for its biological activity.

Anticancer Properties

This compound has been identified as a potential inhibitor of PARP-1 , an enzyme involved in DNA repair. This inhibition can enhance the efficacy of chemotherapy by making cancer cells more susceptible to treatment. In vitro studies have demonstrated its binding affinity to PARP-1, suggesting a promising role in cancer therapeutics.

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against human coronaviruses, including SARS-CoV-2 variants. In vitro assays indicated that it exhibits activity against various strains, including α-coronavirus NL63 and β-coronaviruses OC43, as well as the alpha and delta variants of SARS-CoV-2. These findings position it as a potential candidate for antiviral drug development.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain bacterial infections. For instance, derivatives of piperidine have shown strong AChE inhibitory activity, which is essential for enhancing cholinergic function in neurodegenerative diseases .

The biological activity of this compound can be attributed to its functional groups:

- The nitro group acts as an electron-withdrawing substituent, influencing the compound's reactivity and interaction with biological targets.

- The carboxamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, enhancing its binding affinity and specificity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Aminophenyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks nitro substitution |

| 1-(3-Nitrophenyl)piperidine-4-carboxamide | Nitro substitution at a different position | Different biological activity profile |

| 1-(2-Aminophenyl)piperidine-4-carboxamide | Amino substitution at ortho position | May exhibit different binding properties |

These comparisons highlight how the nitro substitution pattern significantly influences the biological activity and reactivity of the compound .

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- A study demonstrated its effectiveness as an AChE inhibitor with significant IC50 values compared to standard drugs, indicating strong potential for treating cognitive disorders .

- Another investigation into its antiviral properties revealed promising results against multiple coronavirus strains, suggesting further exploration in antiviral drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Nitrophenyl)piperidine-4-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a 2-nitrophenyl group to a piperidine-4-carboxamide scaffold. Key steps include:

-

Nitro Group Reduction : Use hydrogen gas with palladium catalysts (e.g., 10% Pd/C) under 1–3 atm pressure to reduce nitro to amine, ensuring regioselectivity .

-

Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF to link the nitrophenyl-piperidine intermediate to carboxamide groups .

-

Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–65% depending on steric hindrance .

Reaction Step Reagents/Conditions Yield (%) Nitro Group Reduction H₂ (1 atm), Pd/C, EtOH, 25°C 70–85 Amide Coupling EDC, HOBt, DMF, 0°C → RT 45–65

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and piperidine carboxamide (amide proton at δ 6.5–7.0 ppm). Compare with PubChem data for analogous piperidine derivatives .

- HRMS : Validate molecular weight (C₁₂H₁₃N₃O₃; theoretical [M+H]⁺ = 248.1036) .

- X-ray Crystallography : Resolve regiochemistry ambiguities; nitrophenyl orientation affects π-π stacking interactions .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Mitigate via:

-

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values. Use ATP-competitive controls for kinase assays .

-

Selectivity Profiling : Screen against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) using fluorescence polarization assays .

-

Molecular Dynamics Simulations : Model binding modes with targets (e.g., GSK-3β) to identify key interactions (e.g., nitro group H-bonding with Lys85) .

Target Assay Type IC₅₀ (µM) Key Interaction GSK-3β Fluorescence Polarization 0.12 Nitro-Lys85 H-bond CDK2 Radioisotopic >50 No significant binding

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodological Answer : Prioritize modifications based on computational and experimental

-

Nitro Position : 2-Nitrophenyl shows better steric alignment with hydrophobic pockets than 3- or 4-substituted analogs (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) .

-

Piperidine Substitution : 4-Carboxamide improves solubility (logP = 1.2 vs. 2.5 for methyl ester) without losing affinity .

-

Bioisosteric Replacement : Replace nitro with cyano (e.g., 3-cyanoquinoline derivatives) to reduce metabolic instability while maintaining potency .

Modification Δ Binding Energy (kcal/mol) Solubility (logS) 2-Nitrophenyl −9.2 −3.5 4-Carboxamide −8.7 −2.8 3-Cyanoquinoline −8.9 −3.1

Data Analysis and Validation

Q. What computational methods predict the metabolic stability of this compound?

- Methodological Answer : Use in silico tools to identify metabolic hotspots:

- CYP450 Metabolism : Simulate interactions with CYP3A4/2D6 using Schrödinger’s QikProp. Nitro groups are prone to reduction (t₁/₂ = 2.1 h in human liver microsomes) .

- Hepatic Clearance : Apply quantitative structure-property relationship (QSPR) models; logD >2 correlates with rapid clearance .

- Metabolite Identification : Use LC-MS/MS to detect nitro-reduced amine derivatives (m/z 248 → 218) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.